molecular formula C8H16N2O2 B7886267 3,3-Dimethyl-1-(oxan-4-yl)urea

3,3-Dimethyl-1-(oxan-4-yl)urea

Cat. No.: B7886267
M. Wt: 172.22 g/mol
InChI Key: LIBLABXPCGOERC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(oxan-4-yl)urea (CAS: 1512029-27-4) is a urea derivative characterized by a tetrahydropyran-4-yl (oxan-4-yl) substituent. Its molecular formula is $ \text{C}9\text{H}{16}\text{N}2\text{O}2 $, with a molecular weight of 184.24 g/mol. The compound is a white amorphous powder with predicted physical properties, including a density of $ 1.1 \pm 0.1 \, \text{g/cm}^3 $, boiling point of $ 388.5 \pm 31.0 \, ^\circ\text{C} $, and flash point of $ 188.7 \pm 24.8 \, ^\circ\text{C} $.

Properties

IUPAC Name

1,1-dimethyl-3-(oxan-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-10(2)8(11)9-7-3-5-12-6-4-7/h7H,3-6H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBLABXPCGOERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(oxan-4-yl)urea can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyl-1-(oxan-4-yl)isocyanate with ammonia or primary amines. The reaction typically occurs under mild conditions, often at room temperature, and can be carried out in various solvents such as water or organic solvents.

Another method involves the nucleophilic addition of 3,3-dimethyl-1-(oxan-4-yl)amine to potassium isocyanate in water. This reaction is catalyst-free and scalable, making it suitable for industrial applications .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as filtration, extraction, and purification to obtain the final product. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(oxan-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-4-yl urea derivatives.

    Reduction: Reduction reactions can convert the urea moiety to amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted urea derivatives, amines, and oxan-4-yl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3-Dimethyl-1-(oxan-4-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural Analogues and Substituent Effects

Urea derivatives often exhibit varied biological activities depending on their substituents. Below is a comparative analysis of 3,3-Dimethyl-1-(oxan-4-yl)urea with key analogues:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
This compound $ \text{C}9\text{H}{16}\text{N}2\text{O}2 $ Oxan-4-yl, 3,3-dimethyl 184.24 Predicted thermal stability
1-(2,4-Dimethylphenyl)-3,3-dimethyl-1-(2-nitrobenzyl) urea (47d) $ \text{C}{17}\text{H}{19}\text{N}3\text{O}2 $ 2-Nitrobenzyl, 2,4-dimethylphenyl 297.36 Anti-proliferative activity in cancer cells (Jurkat J6, K562, MCF-7) at 100 μg/mL
Bitertanol (1-[(1,1-biphenyl)-4-yloxy]-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanone) $ \text{C}{23}\text{H}{26}\text{N}3\text{O}2 $ Biphenyl-4-yloxy, triazole 376.47 Fungicidal activity; used in raspberry crop protection

Key Observations:

  • Substituent Impact on Bioactivity: The nitro group in 47d enhances electrophilicity, improving interactions with cancer cell targets . Bitertanol’s biphenyl and triazole groups confer fungicidal properties via steric and electronic effects .
  • Physical-Chemical Properties: 47d’s higher molecular weight ($ 297.36 \, \text{g/mol} $) and nitro group may reduce aqueous solubility compared to the oxan-4-yl analogue. Bitertanol’s larger structure ($ 376.47 \, \text{g/mol} $) aligns with its agrochemical application, where lipophilicity aids in plant tissue penetration .

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